molecular formula C10H10N2O3 B2649305 7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone CAS No. 123094-67-7

7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone

Cat. No.: B2649305
CAS No.: 123094-67-7
M. Wt: 206.201
InChI Key: MINMDSXSMNZPIM-UHFFFAOYSA-N
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Description

“7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone” is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad range of biological activities, including antibacterial, antiviral, and anticancer properties. This particular compound is characterized by its unique structural features, including a nitro group and a methyl group attached to the quinolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzophenone and ethyl acetoacetate.

    Cyclization: The key step involves the cyclization of the starting materials to form the quinolone core. This is usually achieved through a condensation reaction under acidic or basic conditions.

    Methylation: The final step involves the methylation of the quinolone core, typically using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of “this compound” follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone” undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to form quinolone derivatives with different functional groups.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Aminoquinolone: Formed through the reduction of the nitro group.

    Quinolone Derivatives: Formed through oxidation and substitution reactions.

Scientific Research Applications

“7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone” has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of “7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone” involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes involved in DNA replication and repair.

    Pathways: Inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and cell death.

Comparison with Similar Compounds

Similar Compounds

  • 7,8Dihydro-7-methyl-3-nitroquinoline
  • 7,8Dihydro-7-methyl-3-nitro-4(6H)-quinolone
  • 7,8Dihydro-7-methyl-3-nitro-5(6H)-quinoline

Uniqueness

“7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone” is unique due to its specific structural features, such as the position of the nitro and methyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

7-methyl-3-nitro-7,8-dihydro-6H-quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-6-2-9-8(10(13)3-6)4-7(5-11-9)12(14)15/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINMDSXSMNZPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium nitromalonaldehyde (Org. Synth. Coll., vol. 4, p. 844; 42.4 g, 0.269 mol) was dissolved in 200 ml of dimethylformamide and the resulting solution dried over 4A-type molecular sieves, recovered by filtration with 100 ml of the same solvent for wash. To the combined filtrate and wash was added pyridine (91 ml, 89 g, 1.13 mol) and the mixture cooled to -5° C. Tosyl chloride (53 g, 0.277 mol) in 200 ml of dimethylformamide was added dropwise, maintaining a temperature of -5° to -8° C., and the reaction mixture allowed to warm to room temperature. The title product of the preceding Preparation (33.6 g, 0.270 mol), dissolved by warming in 200 ml of dimethylformamide and added in a steady stream to the reaction mixture, which was then stirred for 18 hours at room temperature, then poured into 2 liters of ice and water and extracted 2×1 liter of ethyl acetate. The organic layers wre combined, dried over MgSO and stripped to yield present title product, 33 g (61%), m.p. 64°-67° C.
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
91 mL
Type
reactant
Reaction Step Two
Quantity
53 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

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